4-Amino-2-hydroxybenzoate
Overview
Description
4-Amino-2-hydroxybenzoate, also known as 4-amino-2-hydroxybenzoic acid, is an organic compound that belongs to the class of aminobenzoates. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a carboxyl group (-COOH). This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the nitration of salicylic acid (2-hydroxybenzoic acid) to form 4-nitro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as tin and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, biotechnological methods involving engineered microorganisms have been explored for the biosynthesis of this compound, offering a more sustainable and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-Amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
4-Amino-2-hydroxybenzoate can be compared with other similar compounds, such as:
4-Aminobenzoic acid: Lacks the hydroxyl group, which affects its chemical reactivity and biological activity.
2-Aminobenzoic acid (Anthranilic acid): Has the amino group at the ortho position relative to the carboxyl group, leading to different chemical properties and applications.
4-Hydroxybenzoic acid:
The presence of both amino and hydroxyl groups in this compound makes it unique and versatile, allowing it to participate in a broader range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
5-amino-2-carboxyphenolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314968 | |
Record name | 4-Aminosalicylate ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-50-6 | |
Record name | 4-Aminosalicylate ion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminosalicylate ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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